1-Phenylethan-1-one S-(4-chlorophenyl)thioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylethan-1-one S-(4-chlorophenyl)thioxime is an organic compound with the molecular formula C14H9Cl4NS It is a derivative of 1-phenylethanone, where the oxime group is substituted with a thioxime group, and a 4-chlorophenyl group is attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime can be synthesized through several methods. One common approach involves the reaction of 1-phenylethanone with 4-chlorobenzaldehyde in the presence of a thioamide. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Phenylethan-1-one S-(4-chlorophenyl)thioxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime involves its interaction with specific molecular targets. The thioxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 2,2,2-Trichloro-1-phenylethanone S-(4-chlorophenyl)thioxime
- 2,2,2-Trifluoro-1-phenylethanone S-(4-chlorophenyl)thioxime
- Diphenylmethanone S-(4-methylphenyl)thioxime
Uniqueness: 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime is unique due to its specific substitution pattern and the presence of the thioxime group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
61501-01-7 |
---|---|
Molekularformel |
C14H12ClNS |
Molekulargewicht |
261.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)sulfanyl-1-phenylethanimine |
InChI |
InChI=1S/C14H12ClNS/c1-11(12-5-3-2-4-6-12)16-17-14-9-7-13(15)8-10-14/h2-10H,1H3 |
InChI-Schlüssel |
PWYVKNYWZOJPRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NSC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.